8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Description
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a brominated benzoxepin derivative featuring a seven-membered oxepine ring fused to a benzene core. The compound includes a primary amine (-NH₂) substituent at the 5-position and a bromine atom at the 8-position.
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,9H,1-2,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQXSJZQVXGFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)Br)OC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves the bromination of a precursor compound, followed by cyclization and amination reactions. One common synthetic route starts with the bromination of 2,3,4,5-tetrahydro-1-benzoxepin to introduce the bromine atom at the 8-position. This is followed by a cyclization reaction to form the oxepin ring and an amination reaction to introduce the amine group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of de-brominated or hydrogenated derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
- Bromine vs. Fluorine Substitution: The bromine atom in the target compound increases molecular weight and polarizability compared to the fluorine analog (181.21 vs.
- Amine vs. Hydroxyl Group : The primary amine in the target compound may confer basicity and hydrogen-bonding capacity distinct from the hydroxyl group in 8-bromo-5-ol, influencing solubility and metabolic stability .
- Lipophilicity Modifications : Cyclopropyl and methyl substituents in analogs like N-cyclopropyl-7,9-dimethyl derivatives enhance lipophilicity, which could improve blood-brain barrier penetration compared to the parent compound .
Pharmacological Relevance
- Psychoactive Derivatives: 2C-B-FLY (a structural analog) is a known psychedelic phenethylamine, suggesting that brominated benzoxepins like the target compound may interact with serotonin receptors .
- Lab-Reagent Status : Many analogs (e.g., N-cyclopropyl derivatives) are labeled as "for research use only," indicating their experimental role in early-stage drug discovery .
Research Findings and Challenges
- Synthesis and Stability : The hydrochloride salt of 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-amine (Mol. Weight 278.58) has been documented, but stability data for the 5-amine variant remain scarce .
- Safety and Handling : Safety data sheets (SDS) for several analogs are unavailable, highlighting the need for caution in handling brominated benzoxepins .
Biological Activity
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. With a molecular formula of CHBrN O, this compound features a bromine atom at the eighth position of its tetrahydro-benzoxepin structure, which contributes to its distinctive chemical behavior and biological interactions .
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic arrangement that includes a benzene ring fused to an oxepine ring. This configuration not only influences its reactivity but also its interaction with biological targets. The presence of the bromine atom and the amine group are particularly significant in modulating the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrN O |
| Molar Mass | 242.11 g/mol |
| CAS Number | 1016734-79-4 |
| Physical Form | Powder |
Biological Activity
Research indicates that 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine exhibits notable pharmacological properties. It has been studied for its potential roles in various therapeutic areas:
- Central Nervous System Activity : Some studies have reported that derivatives of tetrahydro-benzoxepins show activity on the central nervous system (CNS), suggesting potential applications in treating neurological disorders .
- Enzyme Interaction : The compound interacts with specific enzymes and receptors, which may lead to anti-inflammatory and anticancer effects. The mechanism of action likely involves modulation of enzyme activity or receptor binding .
- Anticancer Properties : Preliminary investigations suggest that 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine may inhibit cancer cell proliferation in vitro, although further studies are needed to confirm these effects .
The biological activity of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is attributed to its ability to bind to various molecular targets within cells. The bromine atom enhances lipophilicity, facilitating cellular uptake and interaction with target sites such as:
- Receptors : Potential modulation of neurotransmitter receptors could explain CNS effects.
- Enzymes : Interaction with key metabolic enzymes may alter pathways involved in inflammation and cancer progression .
Case Studies
Several studies have explored the biological implications of this compound:
- Pharmacological Studies : A study indicated that related compounds exhibit significant CNS activity in animal models, providing a basis for further exploration of 8-Bromo derivatives .
- Synthesis and Testing : Research focused on synthesizing various derivatives of tetrahydro-benzoxepins has shown varying degrees of biological activity, emphasizing the importance of structural modifications for enhancing efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can be optimized using a multi-step approach involving cyclization and bromination. For example, analogous reactions (e.g., 1-benzoxepin-5-one with brominated salicylaldehydes) highlight solvent polarity and tertiary amine catalysts as critical variables. Polar aprotic solvents like DMF enhance reaction rates, while amines such as triethylamine improve nucleophilic substitution efficiency . Yield optimization requires systematic screening of solvent-catalyst combinations (Table 1 in ).
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with bromine-induced deshielding aiding positional confirmation.
- HPLC-MS : Validates purity (>97%) and molecular weight (e.g., via ESI-MS for [M+H]⁺ ions) .
- XRD : Resolves crystallographic ambiguities in fused-ring systems, particularly for bromine substitution patterns.
Q. What are the key considerations for ensuring purity during the purification of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate brominated byproducts.
- Recrystallization : Ethanol/water mixtures are ideal for removing unreacted precursors.
- Safety : Avoid moisture and heat during storage to prevent decomposition, as noted in safety protocols for similar brominated heterocycles .
Advanced Research Questions
Q. How can factorial design be applied to optimize the multi-step synthesis of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine?
- Methodological Answer : A 2³ factorial design evaluates three factors (solvent, temperature, catalyst loading) across eight experimental runs. Response surface methodology (RSM) identifies interactions between variables, minimizing trial-and-error approaches. For example, orthogonal design matrices reduce experimental runs by 50% while maximizing yield data resolution . Regression analysis further quantifies parameter significance (e.g., solvent polarity contributes 60% to yield variance).
Q. What computational strategies are available to predict the reactivity and stability of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine in different solvents?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict bromine’s electronic effects on ring strain and nucleophilic attack susceptibility.
- Reaction Path Search : Automated algorithms (e.g., GRRM) map transition states to identify solvent-dependent energy barriers .
- COSMO-RS : Simulates solvation effects, ranking solvents by stabilization energy (e.g., acetonitrile > THF for polar intermediates) .
Q. How can AI-driven platforms enhance the development of novel derivatives of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine?
- Methodological Answer :
- Generative Models : VAEs or GANs propose structurally diverse analogs by modifying substituents (e.g., replacing bromine with fluorophenyl groups).
- Active Learning : Bayesian optimization prioritizes synthesis candidates with predicted high bioactivity or solubility.
- Smart Laboratories : Autonomous robotic systems execute high-throughput screening, integrating real-time NMR and HPLC feedback to refine reaction parameters .
Q. How to address discrepancies in spectroscopic data when confirming the structure of synthesized 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by diastereotopic protons in the benzoxepin ring.
- X-ray Crystallography : Definitive proof of regiochemistry for bromine substitution.
- Isotopic Labeling : ¹⁵N/²H-labeled precursors trace reaction pathways to identify byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
